2-Hydroxyglutaryl-CoA

Description

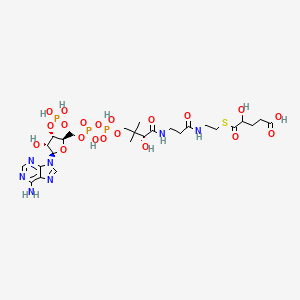

Structure

2D Structure

Properties

Molecular Formula |

C26H42N7O20P3S |

|---|---|

Molecular Weight |

897.6 g/mol |

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

ITRSBJZNLOYNNR-RMNRSTNRSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2-Hydroxyglutaryl-CoA in Glutamate Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785), a central metabolite in various biological systems, can be fermented by certain anaerobic bacteria to yield energy and essential precursors for cellular growth. One of the key pathways for this anaerobic degradation is the hydroxyglutarate pathway, a metabolic route where 2-hydroxyglutaryl-CoA emerges as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in glutamate fermentation, with a particular focus on the enzymatic reactions and pathways in the model organism Acidaminococcus fermentans. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding of this vital biochemical process.

Introduction

The anaerobic fermentation of amino acids is a crucial energy-yielding strategy for various microorganisms inhabiting anoxic environments. Glutamate, in particular, serves as a significant substrate for a number of anaerobic bacteria, including species of Clostridium, Fusobacterium, and Acidaminococcus. These organisms employ distinct biochemical routes to catabolize glutamate, with the hydroxyglutarate pathway being a prominent example. This pathway is characterized by the formation of (R)-2-hydroxyglutarate and its subsequent activation to (R)-2-hydroxyglutaryl-CoA. The dehydration of this thioester is a key, chemically challenging step that ultimately leads to the production of butyrate, acetate, ammonia, and carbon dioxide. Understanding the enzymes and intermediates, such as this compound, within this pathway is essential for fields ranging from microbial physiology and enzymology to the development of novel antimicrobial agents targeting these metabolic routes.

The Hydroxyglutarate Pathway of Glutamate Fermentation

The fermentation of glutamate via the hydroxyglutarate pathway proceeds through a series of enzymatic reactions, with this compound acting as a central intermediate. The pathway can be broadly divided into three stages:

-

Formation of (R)-2-Hydroxyglutarate: Glutamate is first converted to (R)-2-hydroxyglutarate.

-

Activation and Dehydration of (R)-2-Hydroxyglutarate: (R)-2-hydroxyglutarate is activated to its coenzyme A thioester, (R)-2-hydroxyglutaryl-CoA, which is then dehydrated.

-

Decarboxylation and Subsequent Conversions: The product of the dehydration reaction undergoes decarboxylation and further enzymatic steps to yield the final fermentation products.

A detailed schematic of this pathway is presented below.

Key Enzymes and Quantitative Data

Glutamate Dehydrogenase (GDH)

-

Function: Catalyzes the oxidative deamination of glutamate to α-ketoglutarate.

-

Cofactor: NAD⁺

2-Hydroxyglutarate Dehydrogenase

-

Function: Catalyzes the reduction of α-ketoglutarate to (R)-2-hydroxyglutarate. High levels of this enzyme are found in organisms that utilize the hydroxyglutarate pathway[1].

-

Cofactor: NADH

Glutaconate CoA-transferase

-

Function: Activates (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA by transferring the CoA moiety from acetyl-CoA[1][2].

-

Substrate Specificity: Besides (R)-2-hydroxyglutarate, the enzyme from A. fermentans can also utilize (E)-glutaconate, glutarate, acrylate, and propionate (B1217596) as CoA acceptors[1].

-

Structure: The enzyme from A. fermentans is a heterooctamer with a total molecular mass of approximately 275 kDa, composed of two different polypeptide chains of 32 kDa and 34 kDa[1][2].

(R)-2-Hydroxyglutaryl-CoA Dehydratase

-

Function: Catalyzes the critical syn-elimination of water from (R)-2-hydroxyglutaryl-CoA to form glutaconyl-CoA[3][4]. This enzyme is extremely oxygen-sensitive[3].

-

Structure: In A. fermentans, this enzyme is a two-component system, consisting of an activator (Component A) and the dehydratase itself (Component D)[4][5]. Component D is a heterodimer[3]. The dehydratase is an iron-sulfur protein containing [4Fe-4S] clusters[5][6].

-

Activation: The activator component (HgdC) is a homodimer that utilizes the hydrolysis of ATP to transfer an electron to the dehydratase component, which is necessary for its catalytic activity[3]. The activated dehydratase can perform several turnovers before inactivation[3].

Glutaconyl-CoA Decarboxylase

-

Function: A biotin-dependent sodium pump that catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA, coupling the free energy of the reaction to the transport of Na⁺ ions across the cell membrane[7][8].

-

Structure: The enzyme from A. fermentans is composed of three different polypeptide chains: α (biotin carrier), β (carboxytransferase), and γ (the actual sodium pump)[7].

-

Kinetic Parameters:

Table 1: Summary of Key Enzymes and Their Properties

| Enzyme | Function | Organism | Subunit Composition | Prosthetic Groups / Cofactors | Available Kinetic Parameters |

| Glutamate Dehydrogenase | Glutamate → α-Ketoglutarate | A. fermentans | Not specified | NAD⁺ | Not available |

| 2-Hydroxyglutarate Dehydrogenase | α-Ketoglutarate → (R)-2-Hydroxyglutarate | A. fermentans | Not specified | NADH | Not available |

| Glutaconate CoA-transferase | (R)-2-Hydroxyglutarate + Acetyl-CoA → (R)-2-Hydroxyglutaryl-CoA + Acetate | A. fermentans | Heterooctamer (αβ)₄ | - | Not available |

| (R)-2-Hydroxyglutaryl-CoA Dehydratase | (R)-2-Hydroxyglutaryl-CoA → Glutaconyl-CoA + H₂O | A. fermentans | Two components: Activator (γ₂) and Dehydratase (αβ) | [4Fe-4S] clusters, FMN, Riboflavin, ATP | Not available |

| Glutaconyl-CoA Decarboxylase | Glutaconyl-CoA → Crotonyl-CoA + CO₂ | A. fermentans | αβγ | Biotin (B1667282) | Apparent Km (biotin) = 40 mM (for exchange reaction)[7] |

Experimental Protocols

Detailed, step-by-step protocols for the purification and assay of each enzyme are often specific to the research laboratory and may not be fully available in published literature. However, based on the available information, the following sections outline the general methodologies.

Purification of (R)-2-Hydroxyglutaryl-CoA Dehydratase from Acidaminococcus fermentans

The purification of this oxygen-sensitive enzyme requires strict anaerobic conditions.

Methodology:

-

Cell Lysis: Harvest A. fermentans cells and lyse them under anaerobic conditions (e.g., in an anaerobic chamber) using methods such as French press or sonication.

-

Chromatography:

-

Apply the cell-free extract to a Q-Sepharose column[5].

-

The activator component (Component A) is typically found in the flow-through fraction[5].

-

The dehydratase component (Component D) binds to the column and is eluted with a salt gradient[5].

-

Further purify the dehydratase component using Blue-Sepharose chromatography to achieve homogeneity[5].

-

Assay of (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity

The activity of the dehydratase is dependent on the presence of the activator component and ATP.

Principle: The dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA can be monitored spectrophotometrically by coupling the reaction to the subsequent enzymatic steps.

Coupled Assay Components:

-

Purified (R)-2-hydroxyglutaryl-CoA dehydratase (Component D)

-

Purified activator (Component A)

-

(R)-2-hydroxyglutaryl-CoA (substrate)

-

ATP and MgCl₂ (for activation)

-

Glutaconyl-CoA decarboxylase

-

Butyryl-CoA dehydrogenase

-

NADH

Procedure:

-

In an anaerobic cuvette, combine a buffered solution containing the dehydratase, activator, ATP, and MgCl₂.

-

Add the coupling enzymes (glutaconyl-CoA decarboxylase and butyryl-CoA dehydrogenase) and NADH.

-

Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by butyryl-CoA dehydrogenase.

Purification of Glutaconate CoA-transferase from Acidaminococcus fermentans

Methodology:

-

Cell-free Extract Preparation: Prepare an anaerobic cell-free extract of A. fermentans.

-

Chromatography: Purify the enzyme to homogeneity using a series of chromatographic steps, which may include ion-exchange and affinity chromatography[1].

Assay of Glutaconate CoA-transferase Activity

Principle: The transfer of CoA from acetyl-CoA to (R)-2-hydroxyglutarate produces (R)-2-hydroxyglutaryl-CoA. The formation of the product can be monitored by coupling its subsequent dehydration and decarboxylation to NADH oxidation.

Coupled Assay Components:

-

Glutaconate CoA-transferase

-

(R)-2-hydroxyglutarate and Acetyl-CoA (substrates)

-

(R)-2-hydroxyglutaryl-CoA dehydratase (and its activator system)

-

Glutaconyl-CoA decarboxylase

-

Butyryl-CoA dehydrogenase

-

NADH

Procedure:

-

In an anaerobic cuvette, combine a buffered solution with all the coupling enzymes and NADH.

-

Initiate the reaction by adding the substrates, (R)-2-hydroxyglutarate and acetyl-CoA.

-

Monitor the decrease in absorbance at 340 nm.

Purification and Assay of Glutaconyl-CoA Decarboxylase

Purification:

-

Membrane Solubilization: Since it is a membrane-bound protein, the purification involves solubilizing the cell membranes of A. fermentans with detergents[9].

-

Affinity Chromatography: The biotin-containing enzyme can be purified using avidin-affinity chromatography[9].

Assay:

Principle: The decarboxylation of glutaconyl-CoA to crotonyl-CoA can be measured by coupling the reaction to the reduction of NAD⁺ by butyryl-CoA dehydrogenase in the reverse direction or by monitoring the formation of crotonyl-CoA spectrophotometrically.

Metabolite Analysis and Fluxomics

A comprehensive understanding of the role of this compound requires the quantification of intracellular metabolite concentrations and the analysis of metabolic fluxes through the hydroxyglutarate pathway.

Table 2: Techniques for Metabolite Analysis and Fluxomics

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification of organic acids (glutamate, acetate, butyrate) and other non-volatile metabolites in fermentation broths. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile fatty acids and derivatized amino acids. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for the sensitive and specific quantification of a wide range of intracellular metabolites, including CoA esters. |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Tracing the flow of carbon from labeled substrates (e.g., ¹³C-glutamate) through the metabolic network to determine the in vivo reaction rates (fluxes). |

Experimental Workflow for Metabolite Quantification:

Conclusion and Future Directions

This compound is a cornerstone intermediate in the hydroxyglutarate pathway of glutamate fermentation, a critical energy conservation strategy for anaerobic bacteria like Acidaminococcus fermentans. The enzymes involved in its formation and conversion are highly specialized, often employing complex iron-sulfur clusters and requiring intricate activation mechanisms. While significant progress has been made in elucidating the components of this pathway, a complete quantitative understanding of the enzyme kinetics and in vivo metabolic fluxes remains an area for future investigation. Further research, leveraging modern analytical techniques such as high-resolution mass spectrometry and advanced metabolic modeling, will be instrumental in fully unraveling the regulation and dynamics of this fascinating metabolic route. Such knowledge will not only enhance our fundamental understanding of microbial metabolism but may also pave the way for the development of targeted strategies to modulate the growth and activity of these microorganisms in various environments, including the human gut.

References

- 1. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]

- 7. The sodium pump glutaconyl-CoA decarboxylase from Acidaminococcus fermentans. Specific cleavage by n-alkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutaconyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Molecular and Low-Resolution Structural Characterization of the Na+-Translocating Glutaconyl-CoA Decarboxylase From Clostridium symbiosum [frontiersin.org]

An In-depth Technical Guide to the Mechanism of 2-Hydroxyglutaryl-CoA Dehydratase

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyglutaryl-CoA dehydratase (HGDH) is a key enzyme in the fermentation of L-glutamate in several anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum. It catalyzes the reversible syn-elimination of water from (R)-2-hydroxyglutaryl-CoA to form (E)-glutaconyl-CoA. This reaction is chemically challenging due to the high pKa of the proton to be abstracted. HGDH overcomes this barrier through a fascinating and complex radical-based mechanism. This technical guide provides a comprehensive overview of the current understanding of the HGDH mechanism of action, including its intricate two-component system, the critical role of its iron-sulfur clusters and flavin cofactors, and the detailed catalytic cycle. This document also compiles available quantitative data, outlines key experimental protocols, and presents visual diagrams of the enzymatic and experimental workflows to serve as a valuable resource for researchers in enzymology, microbiology, and drug development.

Introduction

The fermentation of L-glutamate is a vital energy-yielding pathway for a range of anaerobic microorganisms.[1] A pivotal step in this pathway is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, a reaction catalyzed by the this compound dehydratase system.[2] The primary challenge of this catalysis is the abstraction of a non-acidic proton from the C3 position of the substrate. To achieve this, HGDH employs a sophisticated radical-based mechanism, making it a subject of significant interest in the field of enzymology. Understanding this mechanism not only provides insights into fundamental biochemical processes but also presents opportunities for the development of novel antimicrobial agents and for applications in biocatalysis.[3]

The Two-Component System of this compound Dehydratase

The this compound dehydratase system is comprised of two essential protein components: an activator and the dehydratase itself.[4]

-

The Activator (HgdC or CompA): This component is a homodimeric iron-sulfur protein.[5] Its primary function is to activate the dehydratase component in an ATP-dependent manner. The activator contains a [4Fe-4S] cluster that acts as an electron donor.[6] The crystal structure of the activator component from Acidaminococcus fermentans has been solved, revealing a homodimeric protein of 2x27 kDa containing a single, bridging [4Fe-4S] cluster.[6][7]

-

The Dehydratase (HgdAB or CompD): This is the catalytic component responsible for the dehydration of (R)-2-hydroxyglutaryl-CoA. In Acidaminococcus fermentans, it is a heterodimer (αβ) with a total molecular weight of approximately 100 kDa.[5] The dehydratase contains at least one [4Fe-4S] cluster and one molecule of FMN per heterodimer.[8] To date, a crystal structure for the dehydratase component (HgdAB) has not been deposited in the Protein Data Bank.

The Catalytic Mechanism: A Radical Approach

The dehydration of (R)-2-hydroxyglutaryl-CoA proceeds via a radical mechanism initiated by a one-electron reduction. This process can be broken down into the following key steps:

-

Activation of the Dehydratase: The process begins with the reduction of the [4Fe-4S] cluster in the activator (HgdC) by a low-potential electron donor, such as ferredoxin.[4] The reduced activator then binds two molecules of ATP, which induces a conformational change.[4] This ATP-bound, reduced activator transfers a single electron to the dehydratase component (HgdAB), a process that is coupled to the hydrolysis of ATP to ADP and inorganic phosphate.[8] This electron transfer activates the dehydratase, which can then perform multiple catalytic turnovers.[5]

-

Substrate Binding and Radical Initiation: The substrate, (R)-2-hydroxyglutaryl-CoA, binds to the activated dehydratase. The activated dehydratase then transfers the electron to the thioester carbonyl group of the substrate.[5] This one-electron reduction generates a highly reactive ketyl radical anion intermediate.[8]

-

Water Elimination and Radical Propagation: The formation of the ketyl radical dramatically lowers the pKa of the C3 proton, facilitating its abstraction by a basic residue in the active site. This is followed by the elimination of the hydroxyl group from the C2 position as a water molecule. This results in the formation of an enoxy radical intermediate.[4]

-

Product Formation and Enzyme Regeneration: The enoxy radical is then re-oxidized by transferring the electron back to the enzyme's redox cofactors. This regenerates the enzyme in its active state for the next catalytic cycle and yields the final product, (E)-glutaconyl-CoA.[8]

Quantitative Data

Physicochemical and Kinetic Properties of this compound Dehydratase and its Activator

| Parameter | Acidaminococcus fermentans | Clostridium symbiosum | Reference(s) |

| Dehydratase (HgdAB) | |||

| Molecular Weight | ~100 kDa (heterodimer, αβ) | ~91 kDa (heterodimer, αβ) | [5] |

| Subunit Composition | α: ~55 kDa, β: ~42 kDa | α: 48 kDa, β: 43 kDa | [2] |

| Iron Content | ~4 mol / mol heterodimer | Not specified | [5] |

| Sulfur Content | ~4 mol / mol heterodimer | Not specified | [5] |

| Flavin Content | ~1 mol FMN / mol heterodimer | ~1 mol FMN / mol heterodimer | [5] |

| Activator (HgdC) | |||

| Molecular Weight | ~54 kDa (homodimer, γ₂) | Not specified | [5] |

| Iron Content | ~4 mol / mol homodimer | Not specified | [5] |

| Sulfur Content | ~3 mol / mol homodimer | Not specified | [5] |

| Kinetic Parameters | |||

| Substrate | (R)-2-Hydroxyadipoyl-CoA | Not specified | [9] |

| Km | Not specified | 0.10 ± 0.01 mM | [9] |

| Vmax | Not specified | 29.0 ± 0.3 U/mg | [9] |

| kcat | Not specified | 44 s⁻¹ | [9] |

| kcat/Km | Not specified | 4.4 x 10⁵ M⁻¹s⁻¹ | [9] |

Inhibition of this compound Dehydratase

| Inhibitor | Organism | Inhibition Type | Ki Value | Reference(s) |

| 2,2-Difluoroglutaryl-CoA | Clostridium symbiosum | Competitive | 0.069 mM | [10] |

| 2-Nitrophenol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |

| 3-Nitrophenol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |

| 4-Nitrophenol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |

| 4-Nitrobenzoate | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |

| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |

| Chloramphenicol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |

Experimental Protocols

Purification of this compound Dehydratase from Acidaminococcus fermentans

This protocol is based on the method described by Schweiger et al. (1987).[2] All steps must be performed under strict anaerobic conditions.

-

Cell Lysis: Frozen cells of A. fermentans are thawed and suspended in an anaerobic buffer (e.g., 20 mM potassium phosphate, pH 7.2, containing 2 mM dithiothreitol). Cells are disrupted by sonication or French press.

-

Chromatography on Q-Sepharose: The cell-free extract is applied to a Q-Sepharose column equilibrated with the same anaerobic buffer. The dehydratase component (HgdAB) is eluted with a linear gradient of NaCl (e.g., 0 to 1 M). The activator (HgdC) is typically found in the flow-through.

-

Chromatography on Blue-Sepharose: The fractions containing the dehydratase activity are pooled and applied to a Blue-Sepharose column. The enzyme is eluted with a high salt concentration or a specific ligand.

-

Concentration and Storage: The purified enzyme is concentrated by ultrafiltration and stored under anaerobic conditions at -80°C.

Spectrophotometric Assay of this compound Dehydratase Activity

This assay, based on the work of Buckel (1980), measures the formation of the product, (E)-glutaconyl-CoA, which has a characteristic absorbance at 265 nm.

-

Reaction Mixture: The assay is performed in an anaerobic cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), MgCl₂, ATP, a reducing agent (e.g., titanium(III) citrate), the activator (HgdC), and the dehydratase (HgdAB).

-

Initiation of the Reaction: The reaction is initiated by the addition of the substrate, (R)-2-hydroxyglutaryl-CoA.

-

Measurement: The increase in absorbance at 265 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the extinction coefficient of (E)-glutaconyl-CoA.

Visualizations

Glutamate Fermentation Pathway

Caption: The hydroxyglutarate pathway of L-glutamate fermentation.

Activation and Catalytic Cycle of this compound Dehydratase

Caption: The activation and catalytic cycle of HGDH.

Experimental Workflow for HGDH Characterization

Caption: Workflow for the purification and characterization of HGDH.

Conclusion

The this compound dehydratase system represents a remarkable example of enzymatic catalysis, employing a sophisticated two-component, ATP-dependent, radical-based mechanism to overcome a significant chemical hurdle. The intricate interplay between the activator and dehydratase components, and the crucial roles of the [4Fe-4S] clusters and FMN cofactor, highlight the elegance of biological solutions to challenging chemical transformations. While the crystal structure of the activator component has provided valuable insights, the lack of a high-resolution structure for the dehydratase component remains a key area for future research. A deeper understanding of the structure-function relationships within the dehydratase active site will be instrumental in fully elucidating the catalytic mechanism and could pave the way for the rational design of specific inhibitors or for the engineering of this enzyme for biotechnological applications. This guide serves as a comprehensive resource for professionals in the field, summarizing the current knowledge and providing a foundation for future investigations into this fascinating enzyme system.

References

- 1. [PDF] Substrates and mechanism of this compound-dehydratase from Clostridium symbiosum | Semantic Scholar [semanticscholar.org]

- 2. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of this compound dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]

- 4. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of the Acidaminococcus fermentans this compound dehydratase component A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 2-Hydroxyglutaryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 2-hydroxyglutaryl-CoA. It delves into the key metabolic pathways where this intermediate plays a crucial role, particularly in the anaerobic fermentation of glutamate (B1630785) by bacteria. The guide also explores the enzymatic reactions involved in its formation and degradation, the associated human metabolic disorders known as 2-hydroxyglutaric acidurias, and the emerging role of its de-esterified form, 2-hydroxyglutarate, as an oncometabolite that influences major signaling pathways. Detailed experimental protocols for the study of the key enzymes are provided, along with a compilation of relevant quantitative data.

Introduction: The Emergence of a Key Metabolic Intermediate

The discovery of this compound is intrinsically linked to the study of glutamate fermentation in anaerobic bacteria. Early investigations into the metabolic pathways of these organisms sought to understand how they derive energy from amino acids in the absence of oxygen. It was in this context that a novel pathway, the "hydroxyglutarate pathway," was elucidated, with this compound identified as a key, albeit transient, intermediate. This discovery opened up a new area of research into the enzymology of radical-based catalysis and CoA-dependent reactions.

Parallel to these microbial studies, clinical research was identifying a group of rare inherited neurometabolic disorders characterized by the accumulation of D- or L-2-hydroxyglutarate in physiological fluids. These "2-hydroxyglutaric acidurias" were eventually linked to defects in the enzymes responsible for the degradation of 2-hydroxyglutarate, the de-esterified counterpart of this compound. More recently, the story of 2-hydroxyglutarate has taken another turn with the discovery of its role as an "oncometabolite" in certain cancers, where its accumulation due to mutations in isocitrate dehydrogenase (IDH) enzymes leads to widespread epigenetic and signaling changes.

This guide will trace the historical discoveries that brought this compound and its related metabolites to the forefront of metabolic research, detail the biochemical pathways in which they participate, and provide practical information for researchers in the field.

The Hydroxyglutarate Pathway of Glutamate Fermentation

The primary context for the discovery and characterization of this compound is the fermentation of L-glutamate by anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum. These organisms utilize the hydroxyglutarate pathway to convert glutamate into acetyl-CoA, which can then be used for ATP synthesis.

The key enzymatic steps involving this compound are:

-

Formation of (R)-2-Hydroxyglutarate: L-glutamate is first converted to 2-oxoglutarate, which is then reduced to (R)-2-hydroxyglutarate by (R)-2-hydroxyglutarate dehydrogenase .

-

Activation to (R)-2-Hydroxyglutaryl-CoA: (R)-2-hydroxyglutarate is activated to its CoA thioester, (R)-2-hydroxyglutaryl-CoA, by glutaconate CoA-transferase . This enzyme transfers a CoA moiety from acetyl-CoA.

-

Dehydration to Glutaconyl-CoA: The central and most chemically challenging step is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, catalyzed by the (R)-2-hydroxyglutaryl-CoA dehydratase system. This is a complex enzyme system that involves a radical mechanism.

Key Enzymes of the Hydroxyglutarate Pathway

-

(R)-2-Hydroxyglutarate Dehydrogenase: This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate.

-

Glutaconate CoA-transferase: A member of the Class I CoA-transferases, this enzyme is responsible for the activation of (R)-2-hydroxyglutarate. It operates via a ping-pong mechanism involving a covalent enzyme-CoA intermediate.

-

(R)-2-Hydroxyglutaryl-CoA Dehydratase System: This is a two-component system comprising the dehydratase itself (a heterodimer) and an activator protein. The activator, an iron-sulfur protein, utilizes ATP to reduce the dehydratase, which then catalyzes the syn-elimination of water from (R)-2-hydroxyglutaryl-CoA through a ketyl radical intermediate[1][2].

Human 2-Hydroxyglutaric Acidurias

The clinical significance of 2-hydroxyglutarate metabolism became apparent with the description of 2-hydroxyglutaric acidurias (2-HGA), a group of rare autosomal recessive neurometabolic disorders[3][4]. These diseases are characterized by the accumulation of either D-2-hydroxyglutarate (D-2-HGA), L-2-hydroxyglutarate (L-2-HGA), or both (combined D,L-2-HGA) in urine, plasma, and cerebrospinal fluid[5][6][7][8].

-

D-2-Hydroxyglutaric Aciduria (D-2-HGA): This disorder is caused by mutations in the D2HGDH gene, which encodes the mitochondrial FAD-dependent D-2-hydroxyglutarate dehydrogenase [5][9]. This enzyme is responsible for oxidizing D-2-hydroxyglutarate back to 2-oxoglutarate.

-

L-2-Hydroxyglutaric Aciduria (L-2-HGA): This form of the disease results from mutations in the L2HGDH gene, encoding the mitochondrial L-2-hydroxyglutarate dehydrogenase [5][10].

-

Combined D,L-2-Hydroxyglutaric Aciduria: This severe form is caused by mutations in the SLC25A1 gene, which encodes the mitochondrial citrate (B86180) carrier[7][8].

The accumulation of these metabolites leads to progressive neurological damage, including developmental delay, seizures, and hypotonia[7][8].

2-Hydroxyglutarate as an Oncometabolite and its Signaling Roles

A paradigm shift in the understanding of 2-hydroxyglutarate came with the discovery of its role in cancer. Mutations in the isocitrate dehydrogenase enzymes, IDH1 and IDH2, are frequently found in several cancers, including gliomas and acute myeloid leukemia[6][7]. These mutations confer a neomorphic activity, causing the enzymes to reduce α-ketoglutarate to D-2-hydroxyglutarate[6][7].

The resulting accumulation of D-2-hydroxyglutarate, now termed an oncometabolite, competitively inhibits α-ketoglutarate-dependent dioxygenases, including:

-

TET DNA hydroxylases: Inhibition of these enzymes leads to DNA hypermethylation[7][11].

-

Jumonji-C (JmjC) domain-containing histone demethylases: Their inhibition results in histone hypermethylation[11][12][13][14].

These epigenetic alterations lead to profound changes in gene expression that can drive tumorigenesis.

Furthermore, 2-hydroxyglutarate has been shown to impact other signaling pathways:

-

mTOR Signaling: 2-hydroxyglutarate can activate the mTOR signaling pathway by inhibiting the KDM4A lysine (B10760008) demethylase, which leads to the degradation of the mTOR inhibitor DEPTOR[15][16].

-

AMPK/mTOR/NF-κB Pathway: In microglia, 2-hydroxyglutarate has been shown to inhibit inflammation by activating AMPK and subsequently inhibiting the mTOR/NF-κB signaling pathway[17].

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in 2-Hydroxyglutarate Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| D-2-Hydroxyglutarate Dehydrogenase | Pseudomonas aeruginosa PAO1 | D-2-Hydroxyglutarate | 60 | 11 | 1.83 x 105 | [12] |

| Human D-2-Hydroxyglutarate Dehydrogenase | Homo sapiens | D-2-Hydroxyglutarate | - | - | 1.3 x 104 | [13][18] |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-1-CoA | - | - | V/Km is 80x higher than for the 5-isomer | [14] |

Table 2: Concentrations of 2-Hydroxyglutarate in Patients with 2-Hydroxyglutaric Acidurias

| Condition | Fluid | Metabolite | Concentration Range | Control Range | Reference |

| D-2-HGA | Urine | D-2-Hydroxyglutarate | 332 - 4299 mmol/mol creatinine | 2.8 - 17 mmol/mol creatinine | [5] |

| D-2-HGA | Plasma | D-2-Hydroxyglutarate | - | 0.7 µmol/L | [5] |

| D-2-HGA | CSF | D-2-Hydroxyglutarate | - | - | [5] |

| L-2-HGA | Urine | L-2-Hydroxyglutarate | 350 - 5520 mmol/mol creatinine | 1.3 - 19 mmol/mol creatinine | [5] |

| L-2-HGA | Plasma | L-2-Hydroxyglutarate | Elevated | - | [6] |

| L-2-HGA | CSF | L-2-Hydroxyglutarate | Elevated (CSF/plasma ratio >1) | - | [5] |

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the cited literature. They provide a general framework for the purification and assay of the key enzymes involved in the bacterial hydroxyglutarate pathway.

Purification of (R)-2-Hydroxyglutaryl-CoA Dehydratase and its Activator from Acidaminococcus fermentans

This protocol is based on the methods described by Schweiger et al. (1987)[5].

Objective: To separate and purify the dehydratase and its activator from cell-free extracts of A. fermentans.

Materials:

-

Cell-free extract of Acidaminococcus fermentans

-

Q-Sepharose column

-

Blue-Sepharose column

-

Phenyl-Sepharose column

-

ATP-agarose affinity column

-

Anaerobic chamber or glove box

-

Chromatography system

-

Buffers (e.g., potassium phosphate (B84403) buffer, Tris-HCl) with reducing agents (e.g., dithiothreitol)

Procedure:

-

Anaerobic Preparation: All purification steps must be carried out under strict anaerobic conditions to prevent inactivation of the oxygen-sensitive enzymes.

-

Initial Separation on Q-Sepharose:

-

Load the cell-free extract onto a Q-Sepharose anion-exchange column.

-

The activator is found in the flow-through fraction.

-

The dehydratase binds to the column and is eluted with a salt gradient (e.g., KCl).

-

-

Purification of the Dehydratase:

-

Pool the dehydratase-containing fractions from the Q-Sepharose column.

-

Apply the pooled fractions to a Blue-Sepharose column.

-

Elute the dehydratase using a salt gradient. This step should yield a highly purified enzyme.

-

-

Purification of the Activator:

-

Concentrate the flow-through from the Q-Sepharose column.

-

Apply the concentrated fraction to a Phenyl-Sepharose hydrophobic interaction column. This step yields an NADH-independent form of the activator.

-

For further purification, apply the activator fraction to an ATP-agarose affinity column and elute with an ATP gradient.

-

Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity

This protocol is based on the methods described by Buckel and colleagues[2][16].

Objective: To measure the activity of the dehydratase by monitoring the formation of glutaconyl-CoA.

Principle: The formation of the double bond in glutaconyl-CoA results in an increase in absorbance at 290 nm.

Materials:

-

Purified (R)-2-hydroxyglutaryl-CoA dehydratase and its activator

-

(R)-2-Hydroxyglutaryl-CoA (substrate)

-

ATP, MgCl2

-

Reducing agent (e.g., Ti(III)citrate or dithiothreitol)

-

Anaerobic cuvettes

-

Spectrophotometer

Procedure:

-

Activation of the Dehydratase:

-

In an anaerobic cuvette, pre-incubate the dehydratase with a catalytic amount of the activator in a buffer containing ATP, MgCl2, and a reducing agent.

-

-

Initiation of the Reaction:

-

Start the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 290 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of glutaconyl-CoA at this wavelength.

-

Purification of Glutaconate CoA-transferase from Acidaminococcus fermentans

This protocol is based on the methods described by Buckel et al. (1981)[19].

Objective: To purify glutaconate CoA-transferase to homogeneity.

Materials:

-

Cell-free extract of Acidaminococcus fermentans

-

Chromatography columns (e.g., anion-exchange, hydrophobic interaction, size-exclusion)

-

Chromatography system

-

Buffers

Procedure:

-

Preparation of Cell-Free Extract: Prepare a cell-free extract from A. fermentans by standard methods (e.g., sonication or French press).

-

Chromatographic Purification: A multi-step chromatography procedure is typically required. This may include:

-

Anion-exchange chromatography (e.g., on DEAE-cellulose or Q-Sepharose).

-

Hydrophobic interaction chromatography (e.g., on Phenyl-Sepharose).

-

Size-exclusion chromatography to achieve final purification.

-

-

Monitoring Purification: At each step, assay fractions for glutaconate CoA-transferase activity and assess purity by SDS-PAGE.

Assay for Glutaconate CoA-transferase Activity

This protocol is based on the methods described by Buckel et al. (1981)[19].

Objective: To measure the activity of glutaconate CoA-transferase.

Principle: The reaction involves the transfer of CoA from acetyl-CoA to glutaconate. The activity can be measured in the reverse direction by monitoring the formation of acetyl-CoA from acetate (B1210297) and glutaconyl-CoA. The acetyl-CoA formed can be coupled to another enzymatic reaction that can be monitored spectrophotometrically. A simpler method involves a discontinuous assay where the formation of glutaconyl-CoA is measured by HPLC.

Materials:

-

Purified glutaconate CoA-transferase

-

Acetyl-CoA and (E)-glutaconate (substrates)

-

Buffer

-

HPLC system with a C18 column

Procedure (Discontinuous HPLC assay):

-

Reaction Setup: Incubate the enzyme with acetyl-CoA and (E)-glutaconate in a suitable buffer at a defined temperature.

-

Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

-

HPLC Analysis: Analyze the quenched samples by HPLC to quantify the amount of glutaconyl-CoA formed.

-

Calculation of Activity: Determine the initial rate of glutaconyl-CoA formation to calculate the enzyme activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways of 2-Hydroxyglutarate

The oncometabolite 2-hydroxyglutarate exerts its effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and dysregulation of cellular signaling.

Caption: 2-Hydroxyglutarate's role in epigenetic regulation and tumorigenesis.

Caption: Activation of mTOR signaling by 2-hydroxyglutarate.

Experimental Workflow for Studying this compound Metabolism

The following diagram outlines a general workflow for the investigation of the hydroxyglutarate pathway.

References

- 1. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]

- 4. uniprot.org [uniprot.org]

- 5. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocitrate Dehydrogenase Mutation and (R)-2-Hydroxyglutarate: From Basic Discovery to Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic and Bioinformatic Characterization of d-2-Hydroxyglutarate Dehydrogenase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. digitalcommons.ncf.edu [digitalcommons.ncf.edu]

- 18. researchgate.net [researchgate.net]

- 19. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomers of 2-Hydroxyglutaryl-CoA: A Technical Guide for Researchers

An In-depth Examination of L- and D-2-Hydroxyglutaryl-CoA in Metabolism, Disease, and Drug Development

The stereoisomers of 2-hydroxyglutarate, L-2-hydroxyglutarate (L-2-HG) and D-2-hydroxyglutarate (D-2-HG), and their corresponding coenzyme A (CoA) derivatives, are critical metabolites that have garnered significant attention in the scientific community. Once considered metabolic side-products, they are now recognized as key players in a range of physiological and pathological processes, from inborn errors of metabolism to cancer. This technical guide provides a comprehensive overview of the biochemistry, clinical significance, and analytical methodologies related to the stereoisomers of 2-hydroxyglutaryl-CoA, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound Stereoisomers

2-hydroxyglutarate is a five-carbon dicarboxylic acid that is structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). It exists in two chiral forms, or enantiomers: L-2-hydroxyglutarate and D-2-hydroxyglutarate. The biological activities of these stereoisomers are distinct and are dictated by the specific enzymes that metabolize them. In many biochemical reactions, these molecules are activated to their coenzyme A thioester derivatives, L-2-hydroxyglutaryl-CoA and D-2-hydroxyglutaryl-CoA, respectively. While much of the literature focuses on the free acid forms, it is the CoA derivatives that are the direct substrates for several key enzymatic reactions.

The accumulation of these metabolites is associated with two primary groups of diseases: the rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias, and various forms of cancer. In both contexts, the elevated levels of L- or D-2-HG can act as "oncometabolites," disrupting normal cellular processes, particularly those that are dependent on α-KG.

Biochemical Pathways

The metabolic pathways leading to the synthesis and degradation of L- and D-2-hydroxyglutarate are distinct and involve a cast of specific enzymes. Under normal physiological conditions, these metabolites are present at very low levels.[1] However, under pathological conditions, their concentrations can rise dramatically.

L-2-Hydroxyglutarate Metabolism

L-2-hydroxyglutarate is produced from α-ketoglutarate through the promiscuous activity of certain dehydrogenases, such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH).[2][3] This production is thought to be a metabolic "mistake" that is normally corrected by the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which converts L-2-HG back to α-KG.[3] L2HGDH is a flavin adenine (B156593) dinucleotide (FAD)-dependent mitochondrial enzyme.[4]

In the inherited metabolic disorder L-2-hydroxyglutaric aciduria (L-2-HGA), mutations in the L2HGDH gene lead to a deficiency in the L2HGDH enzyme.[5][6] This results in the accumulation of L-2-HG in the brain, cerebrospinal fluid (CSF), and urine, leading to severe neurological symptoms.[6][7]

D-2-Hydroxyglutarate Metabolism

The metabolism of D-2-hydroxyglutarate is more complex and has been implicated in both a rare genetic disorder and in cancer. D-2-HG is normally produced from α-ketoglutarate by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which catalyzes the reverse reaction of converting D-2-HG to α-KG.[8]

In D-2-hydroxyglutaric aciduria (D-2-HGA), mutations in the D2HGDH gene lead to the accumulation of D-2-HG.[8][9] A second form of D-2-HGA is caused by gain-of-function mutations in the isocitrate dehydrogenase 2 (IDH2) gene.[8]

In cancer, specific heterozygous mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes confer a neomorphic activity, causing the enzymes to convert α-ketoglutarate to D-2-HG.[2][10] This leads to a massive accumulation of D-2-HG in tumor cells, which is now considered a hallmark of IDH-mutant cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas.[11][12]

Clinical Significance

The accumulation of L- or D-2-hydroxyglutarate has profound clinical consequences, primarily affecting the central nervous system.

2-Hydroxyglutaric Acidurias

The 2-hydroxyglutaric acidurias are a group of rare, autosomal recessive neurometabolic disorders characterized by the accumulation of L-2-HG, D-2-HG, or both, in body fluids.[8][13]

-

L-2-hydroxyglutaric aciduria (L-2-HGA) : This is the more common form and is characterized by slowly progressive neurological deterioration, including developmental delay, seizures, and cerebellar ataxia.[6][7] Brain MRI typically shows subcortical leukoencephalopathy and cerebellar atrophy.[7] An increased incidence of brain tumors has also been reported in these patients.[7]

-

D-2-hydroxyglutaric aciduria (D-2-HGA) : This form has a more variable clinical presentation, ranging from severe neonatal-onset epileptic encephalopathy to milder forms with developmental delay and hypotonia.[9][14] Two subtypes are recognized based on the underlying genetic defect: type I due to D2HGDH mutations and type II due to IDH2 mutations.[8][13]

-

Combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA) : This is the rarest and most severe form, caused by mutations in the mitochondrial citrate (B86180) carrier gene (SLC25A1).[15] It presents with severe early-onset epileptic encephalopathy.[15]

Cancer

The discovery of the role of D-2-HG in cancer has been a paradigm shift in our understanding of oncometabolism. In IDH-mutant tumors, the accumulation of D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[2][16] This leads to widespread epigenetic dysregulation, altering gene expression and promoting tumorigenesis.[16]

Specifically, D-2-HG has been shown to inhibit:

-

TET family of 5-methylcytosine (B146107) hydroxylases , leading to DNA hypermethylation.[16]

-

Jumonji C (JmjC) domain-containing histone demethylases , resulting in altered histone methylation patterns.[2]

-

Prolyl hydroxylases , leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α).[10][16]

L-2-HG has also been implicated as an oncometabolite, particularly in clear cell renal cell carcinoma, where it can also inhibit α-KG-dependent dioxygenases.[2][10]

Quantitative Data

The concentrations of L- and D-2-hydroxyglutarate are significantly elevated in various biological fluids in patients with 2-hydroxyglutaric acidurias and cancer. The following table summarizes representative quantitative data from the literature.

| Analyte | Condition | Specimen | Concentration Range | Reference |

| L-2-Hydroxyglutarate | L-2-HGA | Urine | Massively increased | [7][17] |

| L-2-HGA | Plasma | Elevated | [17] | |

| L-2-HGA | CSF | Elevated | [17] | |

| D-2-Hydroxyglutarate | D-2-HGA | Urine | Elevated | [9][14] |

| D-2-HGA | Plasma | Elevated | [9][14] | |

| D-2-HGA | CSF | Elevated | [9][14] | |

| IDH-mutant Cancer | Tumor Tissue | 10 to 100 times higher than wild-type | [16] | |

| IDH-mutant Cancer | Serum | Elevated | [18] |

Experimental Protocols

The accurate quantification of L- and D-2-hydroxyglutarate is crucial for the diagnosis and monitoring of 2-hydroxyglutaric acidurias and for research in IDH-mutant cancers. Due to their identical mass, the separation of these enantiomers requires chiral analytical techniques.

Chiral Separation and Quantification

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the chiral analysis of 2-hydroxyglutarate.[8][19] This can be achieved through two main approaches:

-

Chiral Chromatography: This involves the use of a chiral stationary phase that differentially interacts with the L- and D-enantiomers, allowing for their chromatographic separation prior to mass spectrometric detection.[20]

-

Chiral Derivatization: In this method, the 2-hydroxyglutarate enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[19][21] These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) chromatography column.[19] A common derivatizing agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN).[19]

Gas chromatography-mass spectrometry (GC-MS) can also be used for the chiral analysis of 2-hydroxyglutarate, often following derivatization to increase volatility.[8][22][23]

Sample Preparation: Biological samples such as urine, plasma, CSF, and tissue extracts typically require a protein precipitation step, followed by solid-phase extraction (SPE) to remove interfering substances before analysis.[21]

Visualizations

Metabolic Pathways

The following diagrams illustrate the core metabolic pathways of L- and D-2-hydroxyglutarate.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 3. The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L2HGA - L-2-hydroxyglutaric aciduria - Alex - The Leukodystrophy Charity [alextlc.org]

- 6. L-2-Hydroxyglutaric aciduria: clinical, genetic, and brain MRI characteristics in two adult sisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orphanet: L-2-hydroxyglutaric aciduria [orpha.net]

- 8. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphanet: D-2-hydroxyglutaric aciduria [orpha.net]

- 10. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. 2-hydroxyglutaric aciduria: MedlinePlus Genetics [medlineplus.gov]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

- 15. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]

- 16. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-2-Hydroxyglutaric Aciduria – FIT [krebs-praedisposition.de]

- 18. pnas.org [pnas.org]

- 19. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 21. Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC-MS/MS Method in Human Biological Fluids and its Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Unexplored Frontier: A Technical Guide to the Potential Role of 2-Hydroxyglutaryl-CoA in Cancer Metabolism

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The oncometabolite 2-hydroxyglutarate (2-HG) is a well-established hallmark of cancers harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2). Its accumulation profoundly rewires cellular epigenetics and metabolism, driving tumorigenesis. However, the metabolic fate of 2-HG beyond its inhibitory effects on dioxygenases remains largely uncharted territory. This technical guide explores the hypothetical yet potentially significant role of 2-hydroxyglutaryl-CoA (2-HG-CoA), a putative downstream metabolite of 2-HG, in cancer metabolism. We propose a novel metabolic pathway, drawing parallels from microbial metabolism, and outline the potential enzymatic players, downstream consequences, and experimental avenues to validate this hypothesis. This document serves as a comprehensive resource for researchers poised to investigate this unexplored frontier of oncometabolite activity, offering detailed experimental protocols and a framework for future drug discovery efforts.

Introduction: Beyond 2-Hydroxyglutarate

The discovery that mutant IDH enzymes neomorphically produce (R)-2-hydroxyglutarate (R-2-HG) from α-ketoglutarate was a watershed moment in cancer metabolism research.[1][2] Elevated 2-HG levels are now recognized as a key driver in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The primary mechanism attributed to 2-HG's oncogenic activity is its competitive inhibition of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[3]

However, the metabolic story of 2-HG may not end with its role as a competitive inhibitor. Emerging evidence from microbial metabolism suggests that 2-hydroxyglutarate can be further metabolized. Specifically, in the bacterium Acidaminococcus fermentans, (R)-2-hydroxyglutarate is converted to (R)-2-hydroxyglutaryl-CoA by the enzyme glutaconate CoA-transferase.[4][5] This CoA-activated form is then dehydrated to glutaconyl-CoA by (R)-2-hydroxyglutaryl-CoA dehydratase.[6]

This guide posits that a similar metabolic pathway may be active in cancer cells with high 2-HG levels, representing a currently unexplored aspect of oncometabolite biology. The conversion of 2-HG to 2-HG-CoA would have significant implications for cellular metabolism, including the modulation of coenzyme A pools, redox balance, and the generation of novel downstream signaling molecules.

A Hypothetical Pathway: The Synthesis and Metabolism of this compound in Cancer

We propose a two-step pathway for the metabolism of 2-HG in cancer cells, leading to the formation and subsequent conversion of 2-HG-CoA.

Step 1: Synthesis of this compound

The initial and crucial step in this proposed pathway is the conversion of 2-HG to 2-HG-CoA. This reaction could be catalyzed by a CoA ligase (synthetase) or a CoA transferase.

-

Candidate Enzymes:

-

Acyl-CoA Synthetases (ACSs): The human genome encodes a large family of acyl-CoA synthetases with varying substrate specificities.[1] While no human ACS has been shown to specifically utilize 2-HG as a substrate, the broad specificity of some family members suggests this is a plausible activity.

-

CoA Transferases: Enzymes like succinyl-CoA:3-ketoacid-CoA transferase (SCOT) or a yet-unidentified human homolog of the bacterial glutaconate CoA-transferase could potentially catalyze the transfer of a CoA moiety from a donor like succinyl-CoA or acetyl-CoA to 2-HG.

-

digraph "Synthesis_of_2_HG_CoA" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];

"2-Hydroxyglutarate" [fillcolor="#FBBC05", fontcolor="#202124"];

"CoA-SH" [fillcolor="#F1F3F4", fontcolor="#202124"];

"ATP" [fillcolor="#F1F3F4", fontcolor="#202124"];

"AMP + PPi" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Acyl-CoA_Synthetase" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Acyl-CoA Synthetase\n(Hypothetical)"];

"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-Hydroxyglutarate" -> "Acyl-CoA_Synthetase";

"CoA-SH" -> "Acyl-CoA_Synthetase";

"ATP" -> "Acyl-CoA_Synthetase";

"Acyl-CoA_Synthetase" -> "this compound";

"Acyl-CoA_Synthetase" -> "AMP + PPi";

}

Figure 2: Proposed downstream metabolism of this compound via a dehydratase to glutaconyl-CoA.

Quantitative Data and Prognostic Significance

Direct quantitative data for 2-HG-CoA in cancer is currently unavailable. However, metabolomic studies of IDH-mutant gliomas have revealed significant alterations in acyl-carnitine and carnitine levels, suggesting a broader impact on CoA metabolism.[7] Furthermore, the expression of GCDH, a potential player in the downstream metabolism of related acyl-CoAs, has been shown to have prognostic significance in several cancers.

Table 1: Prognostic Significance of Glutaryl-CoA Dehydrogenase (GCDH) Expression in Cancer

Cancer Type GCDH Expression Prognosis Reference(s) Hepatocellular Carcinoma Low Poor [6] Renal Malignancy High Increased Risk [8]

This table will be expanded as more data becomes available.

Detailed Experimental Protocols

Validating the proposed pathway requires a suite of robust experimental protocols. Below are detailed methodologies for key experiments.

Protocol for Acyl-CoA Synthetase Activity Assay

This protocol is adapted for the potential measurement of 2-HG-CoA synthesis.

Objective: To determine if a given enzyme fraction or purified protein can synthesize 2-HG-CoA from 2-HG.

Materials:

-

Enzyme source (e.g., cell lysate, mitochondrial fraction, purified recombinant protein)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT)

-

(R)-2-hydroxyglutarate (substrate)

-

Coenzyme A (CoA-SH)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

LC-MS/MS system for product detection and quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of 2-hydroxyglutarate (e.g., 1 mM), and CoA-SH (e.g., 0.5 mM).

-

Enzyme Addition: Initiate the reaction by adding the enzyme source. For negative controls, use heat-inactivated enzyme or omit the enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). Time-course experiments can be performed to determine initial reaction rates.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to a new tube and dilute with an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample for the presence of this compound. A synthetic standard of this compound is required for definitive identification and quantification.

Protocol for Dehydratase Activity Assay

This protocol is designed to detect the conversion of 2-HG-CoA to glutaconyl-CoA.

Objective: To measure the activity of a putative this compound dehydratase.

Materials:

-

Enzyme source

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

(R)-2-hydroxyglutaryl-CoA (substrate)

-

Spectrophotometer or LC-MS/MS system

Procedure:

-

Spectrophotometric Assay: The formation of the double bond in glutaconyl-CoA can be monitored by an increase in absorbance at a specific wavelength (typically around 260-280 nm).

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and this compound.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the change in absorbance over time.

-

LC-MS/MS Assay: For a more sensitive and specific measurement:

-

Follow the reaction setup and quenching steps as described in the acyl-CoA synthetase assay.

-

Analyze the samples for the disappearance of this compound and the appearance of glutaconyl-CoA.

Logical Workflow for Investigating 2-HG-CoA in Cancer

The following diagram outlines a logical workflow for researchers entering this field.

Figure 3: A logical workflow for the investigation of the proposed this compound pathway in cancer.

Future Directions and Conclusion

The potential existence of a this compound metabolic pathway in cancer opens up a new and exciting avenue of research. Elucidating this pathway could provide novel insights into the metabolic reprogramming of cancer cells and uncover new therapeutic targets. The immediate priorities for the field are:

-

Identification of the key human enzymes responsible for the synthesis and degradation of 2-HG-CoA.

-

Development of sensitive and specific methods for the detection and quantification of 2-HG-CoA in biological samples.

-

Investigation of the functional consequences of 2-HG-CoA accumulation and metabolism in cancer cells.

This technical guide provides a foundational framework for these endeavors. By pursuing the proposed research directions, the scientific community can begin to unravel the complexities of oncometabolite metabolism and pave the way for innovative anti-cancer therapies. The journey into the world of this compound is just beginning, and it promises to be a rewarding one for cancer research.

References

- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]

- 4. Metabolic Profiling of IDH Mutation and Malignant Progression in Infiltrating Glioma. | Eli and Edythe Broad Center of Regeneration Medicine and Stem Cell Research at UCSF [stemcell.ucsf.edu]

- 5. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 6. Glutaryl-CoA dehydrogenase suppresses tumor progression and shapes an anti-tumor microenvironment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Integrated Metabolomics and Lipidomics Analyses Reveal Metabolic Reprogramming in Human Glioma with IDH1 Mutation - American Chemical Society - Figshare [acs.figshare.com]

2-Hydroxyglutaryl-CoA and its Link to Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyglutaryl-CoA, a key intermediate in the metabolism of 2-hydroxyglutarate, and its putative connection to mitochondrial function. While much of the existing research has focused on the free acid form, 2-hydroxyglutarate (2-HG), as an oncometabolite and a modulator of mitochondrial respiration, the direct role of its coenzyme A thioester remains an area of active investigation. This document synthesizes the current understanding of this compound metabolism, primarily elucidated in anaerobic bacteria, and extrapolates its potential implications for mammalian mitochondrial bioenergetics. Detailed experimental protocols for the synthesis and enzymatic analysis of this compound are provided, alongside methodologies for assessing its impact on mitochondrial respiration. Furthermore, this guide presents quantitative data on the effects of the related metabolite, D-2-hydroxyglutarate, on mitochondrial enzyme activities to serve as a foundational reference for future studies on the CoA derivative. Signaling pathways and logical workflows are visualized to provide a clear conceptual framework for researchers in this field.

Introduction: The Emerging Significance of 2-Hydroxyglutarate and its Derivatives

2-Hydroxyglutarate (2-HG) exists in two enantiomeric forms, D-2-HG and L-2-HG, both of which are now recognized as critical players in cellular metabolism and disease.[1][2] Accumulation of these metabolites is characteristic of rare genetic disorders known as 2-hydroxyglutaric acidurias, which lead to severe neurological impairments.[3][4][5] Moreover, D-2-HG has been identified as an oncometabolite, produced at high levels in certain cancers due to mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2]

The primary mechanism by which 2-HG is thought to exert its effects is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and disruptions in cellular signaling.[6][7] Crucially, both L-2-HG and D-2-HG are metabolized within the mitochondria. L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are mitochondrial enzymes that catalyze the oxidation of their respective substrates to α-ketoglutarate.[3][8][9][10]

Given that many metabolic processes within the mitochondria involve coenzyme A (CoA) thioesters, the potential role of this compound as a metabolic intermediate and a direct modulator of mitochondrial function warrants thorough investigation. While the metabolism of this compound has been well-characterized in anaerobic bacteria, its presence and function in mammalian mitochondria are less understood. This guide aims to bridge this knowledge gap by providing a detailed technical resource for researchers.

Metabolism of this compound

Bacterial Metabolism of (R)-2-Hydroxyglutaryl-CoA

The most detailed understanding of this compound metabolism comes from studies of anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum.[11][12][13][14] In these organisms, (R)-2-hydroxyglutaryl-CoA is a key intermediate in the fermentation of glutamate (B1630785). The central enzyme in this pathway is (R)-2-hydroxyglutaryl-CoA dehydratase , a two-component system that catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[11][12][13][14]

This enzyme system is comprised of:

-

Component D (the dehydratase): An iron-sulfur protein that performs the dehydration reaction.

-

Component A (the activator or "Archerase"): An extremely oxygen-sensitive protein that uses the hydrolysis of ATP to transfer an electron to Component D, thereby activating it.[13]

The formation of (R)-2-hydroxyglutaryl-CoA in these bacteria is catalyzed by glutaconate CoA-transferase , which transfers a CoA moiety from acetyl-CoA to (R)-2-hydroxyglutarate.[7][8]

Hypothesized Metabolism in Mammalian Mitochondria

Direct evidence for a dedicated this compound metabolic pathway in mammalian mitochondria is currently lacking. However, based on the known metabolism of 2-hydroxyglutarate and other acyl-CoAs, a hypothetical pathway can be proposed.

It is plausible that 2-hydroxyglutarate could be activated to this compound within the mitochondrial matrix, although the enzyme responsible for this has not been identified. Potential candidates could include acyl-CoA synthetases with broad substrate specificity. Once formed, this compound could have several fates:

-

Dehydration: A putative mammalian this compound dehydratase could convert it to glutaconyl-CoA, which could then be further metabolized.

-

Interaction with Mitochondrial Enzymes: this compound could directly interact with and modulate the activity of various mitochondrial enzymes involved in fatty acid oxidation, the TCA cycle, or amino acid metabolism.

-

Hydrolysis: It could be hydrolyzed back to 2-hydroxyglutarate and CoASH by acyl-CoA thioesterases.

Link to Mitochondrial Function

While direct experimental evidence for the effects of this compound on mammalian mitochondrial function is scarce, compelling indirect evidence from studies on 2-hydroxyglutarate and other acyl-CoA molecules suggests several potential mechanisms of action.

Effects of 2-Hydroxyglutarate on Mitochondrial Respiration

Studies have shown that D-2-hydroxyglutarate can significantly impair mitochondrial energy metabolism. In rat tissues, D-2-HG has been demonstrated to inhibit the activities of cytochrome c oxidase (Complex IV) and ATP synthase (Complex V) .[11] Furthermore, both D-2-HG and L-2-HG have been shown to lower the respiratory control ratio in isolated rat brain mitochondria, suggesting they may act as endogenous uncouplers of oxidative phosphorylation.[11]

Table 1: Effect of D-2-Hydroxyglutarate on Mitochondrial Respiratory Chain Complex Activities in Rat Cardiac Muscle

| Enzyme Complex | Activity (% of Control) |

| Complex I (NADH dehydrogenase) | No significant change |

| Complex II (Succinate dehydrogenase) | No significant change |

| Complex III (Cytochrome c reductase) | No significant change |

| Complex IV (Cytochrome c oxidase) | Significantly inhibited |

| Complex V (ATP synthase) | Significantly inhibited |

Data summarized from in vitro studies on rat cardiac muscle mitochondria.[11]

Potential Effects of this compound on Mitochondrial Function

Based on the known effects of other long-chain acyl-CoA esters, this compound could potentially impact mitochondrial function in several ways:

-

Inhibition of Adenine Nucleotide Translocase (ANT): Long-chain acyl-CoAs are known to inhibit ANT, the transporter responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[1] This would lead to a decrease in the cytosolic phosphorylation potential.

-

Alteration of Inner Membrane Permeability: Acyl-CoA esters can increase the permeability of the inner mitochondrial membrane to cations and, at higher concentrations, to protons, leading to a dissipation of the mitochondrial membrane potential.[1]

-

Modulation of Respiratory Chain Complexes: Long-chain acyl-CoAs have been shown to inhibit H₂O₂ release from Complex I during reverse electron flow.[6] It is plausible that this compound could have similar or distinct effects on the activity of respiratory chain complexes.

-

Substrate for Beta-Oxidation: While unlikely to be a primary substrate, the possibility that this compound could enter the fatty acid beta-oxidation pathway cannot be entirely ruled out without direct experimental evidence.

Experimental Protocols

Synthesis of (R)-2-Hydroxyglutaryl-CoA

The chemical synthesis of (R)-2-hydroxyglutaryl-CoA is a prerequisite for studying its effects. A published method involves the following steps:

-

Starting Material: (R)-5-oxotetrahydrofuran-2-carboxylic acid (the gamma-lactone of (R)-2-hydroxyglutarate).

-

Acyl Chloride Formation: Conversion of the starting material to its acyl chloride.

-

Condensation: Condensation of the acyl chloride with N-capryloylcysteamine.

-

Lactone Ring Opening: Acid hydrolysis to open the lactone ring.

-

Transesterification: Transesterification to yield the final CoA derivative.

This protocol is based on a method described for the synthesis of (R)-2-hydroxyglutaryl-1-CoA.

Enzymatic Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase (Bacterial)

This spectrophotometric assay is used to measure the activity of the bacterial dehydratase by monitoring the formation of (E)-glutaconyl-CoA, which has a characteristic absorbance at 260 nm.

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

(R)-2-hydroxyglutaryl-CoA (substrate)

-

Activator protein (Component A)

-

ATP and MgCl₂ (for activation)

-

A reducing agent (e.g., Ti(III)citrate)

-

Dehydratase enzyme (Component D)

Procedure:

-

The assay is performed under strict anaerobic conditions due to the oxygen sensitivity of the activator protein.

-

The dehydratase enzyme is pre-incubated with the activator protein, ATP, MgCl₂, and the reducing agent to ensure full activation.

-

The reaction is initiated by the addition of (R)-2-hydroxyglutaryl-CoA.

-

The increase in absorbance at 260 nm is monitored over time.

-

The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of (E)-glutaconyl-CoA.

This is a generalized protocol based on methods described for the bacterial enzyme.[12]

Measurement of Mitochondrial Respiration (Adapted for this compound)

This protocol describes how to measure the effect of this compound on the oxygen consumption of isolated mammalian mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration Buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EGTA, and HEPES, pH 7.4)

-

Respiratory Substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II)

-

ADP

-

This compound (synthesized as per Protocol 4.1)

-

Inhibitors of the respiratory chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, KCN for Complex IV)

-

Uncoupler (e.g., FCCP)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C or 37°C).

-

Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption.

-

State 2 Respiration: Add the respiratory substrate(s) (e.g., glutamate and malate). The rate of oxygen consumption will increase slightly.

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis. This will result in a rapid increase in oxygen consumption.

-

State 4 Respiration: The rate of oxygen consumption will decrease as the added ADP is phosphorylated to ATP.

-

Addition of this compound: Add a specific concentration of this compound to the chamber during any of the respiratory states to observe its effect on oxygen consumption. A titration with different concentrations can be performed.

-

Uncoupled Respiration: Add an uncoupler like FCCP to measure the maximal respiratory capacity.

-

Inhibitor Studies: Use specific inhibitors to pinpoint the site of action of this compound within the electron transport chain.

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) and the ADP/O ratio (moles of ADP added / atoms of oxygen consumed during State 3) in the presence and absence of this compound.

References

- 1. Effect of long-chain fatty acids and acyl-CoA on mitochondrial permeability, transport, and energy-coupling processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 2.8.3.12 - glutaconate CoA-transferase. [ebi.ac.uk]

- 3. Glutaconate CoA-transferase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long chain fatty acyl-CoA modulation of H(2)O (2) release at mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]